molecular formula C11H20N2O B13253233 Hexahydro-2'H-spiro[oxane-4,1'-pyrrolo[1,2-a]piperazine]

Hexahydro-2'H-spiro[oxane-4,1'-pyrrolo[1,2-a]piperazine]

Cat. No.: B13253233
M. Wt: 196.29 g/mol
InChI Key: DECGYTWYVGJGSW-UHFFFAOYSA-N
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Description

Hexahydro-2’H-spiro[oxane-4,1’-pyrrolo[1,2-a]piperazine] is a complex organic compound with a unique spiro structure. This compound is characterized by its hexahydro configuration, indicating the presence of six hydrogen atoms, and a spiro linkage between an oxane and a pyrrolo[1,2-a]piperazine ring system. The compound’s distinct structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexahydro-2’H-spiro[oxane-4,1’-pyrrolo[1,2-a]piperazine] typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for hexahydro-2’H-spiro[oxane-4,1’-pyrrolo[1,2-a]piperazine] are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, along with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Hexahydro-2’H-spiro[oxane-4,1’-pyrrolo[1,2-a]piperazine] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the hydrogenation state of the compound.

    Substitution: The spiro compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

Hexahydro-2’H-spiro[oxane-4,1’-pyrrolo[1,2-a]piperazine] has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a model compound for studying spiro structures.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of hexahydro-2’H-spiro[oxane-4,1’-pyrrolo[1,2-a]piperazine] involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the precise molecular interactions and effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexahydro-2’H-spiro[oxane-4,1’-pyrrolo[1,2-a]piperazine] is unique due to its specific spiro linkage and the combination of oxane and pyrrolo[1,2-a]piperazine rings

Properties

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

spiro[3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazine-1,4'-oxane]

InChI

InChI=1S/C11H20N2O/c1-2-10-11(3-8-14-9-4-11)12-5-7-13(10)6-1/h10,12H,1-9H2

InChI Key

DECGYTWYVGJGSW-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3(CCOCC3)NCCN2C1

Origin of Product

United States

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